N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Oncology Cytotoxicity Antiproliferative

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1211211-96-9) belongs to the 6-oxopyrimidine acetamide class, featuring a benzo[d][1,3]dioxole (piperonyl) moiety linked via a methylene spacer to a 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide core. Its molecular formula is C₁₅H₁₅N₃O₄ (MW 301.30 g/mol) and it is primarily supplied as a research-grade tool compound for in vitro investigations within oncology and epigenetic research programs.

Molecular Formula C15H15N3O4
Molecular Weight 301.302
CAS No. 1211211-96-9
Cat. No. B2361351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
CAS1211211-96-9
Molecular FormulaC15H15N3O4
Molecular Weight301.302
Structural Identifiers
SMILESCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H15N3O4/c1-10-4-15(20)18(8-17-10)7-14(19)16-6-11-2-3-12-13(5-11)22-9-21-12/h2-5,8H,6-7,9H2,1H3,(H,16,19)
InChIKeyDIRKSWOFQMQFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1211211-96-9): Structural Identity and Class Context for Procurement


N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1211211-96-9) belongs to the 6-oxopyrimidine acetamide class, featuring a benzo[d][1,3]dioxole (piperonyl) moiety linked via a methylene spacer to a 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide core [1]. Its molecular formula is C₁₅H₁₅N₃O₄ (MW 301.30 g/mol) and it is primarily supplied as a research-grade tool compound for in vitro investigations within oncology and epigenetic research programs [2]. The compound's structural design places it within a chemical space explored for histone deacetylase (HDAC) modulation and kinase inhibition pathways [1].

Why N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide Cannot Be Trivially Substituted: Key Structural Determinants


Within the 6-oxopyrimidine acetamide series, subtle modifications to the N-aryl methylene substituent profoundly impact both target engagement and physicochemical properties. The benzo[d][1,3]dioxol-5-ylmethyl group of this compound cannot be replaced by simpler phenyl, furanyl, or difluorophenyl analogs without altering critical molecular recognition features [1]. Specifically, the methylene spacer between the benzodioxole and the acetamide nitrogen enables a distinct conformational landscape compared to directly N-aryl-linked analogs (e.g., N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide), which lose rotational degrees of freedom and exhibit altered hydrogen-bonding geometries [2]. Furthermore, benzo[d][1,3]dioxole-containing compounds have been specifically highlighted as promising HDAC inhibitor scaffolds in recent medicinal chemistry reviews, underscoring the pharmacophoric significance of this substructure [1].

Quantitative Differentiation Evidence for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide


Cytotoxic Potency Against Colorectal and Hepatic Cancer Cell Lines Compared to Doxorubicin Baseline

In antiproliferative assays, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibited IC₅₀ values of 1.54 µM against HCT116 colorectal carcinoma cells and 2.38 µM against HepG2 hepatocellular carcinoma cells, demonstrating 3- to 5-fold greater potency than the clinical standard doxorubicin, which yielded IC₅₀ values ranging from 4.56 to 8.29 µM across the same cell lines . The compound also showed activity against MCF7 breast adenocarcinoma cells (IC₅₀ = 4.52 µM), comparable to the doxorubicin baseline . Note: These data are vendor-reported and require independent verification.

Oncology Cytotoxicity Antiproliferative

HDAC Isoform Selectivity Profile Inferred from Benzo[d][1,3]dioxole Pharmacophore Class

The benzo[d][1,3]dioxole moiety has been explicitly identified as a privileged scaffold among small-molecule HDAC inhibitors in a comprehensive 2024 medicinal chemistry review [1]. While direct isoform-selectivity data for this specific compound are not publicly available, structurally related benzo[d][1,3]dioxole-pyrimidine hybrids have demonstrated attractive IC₅₀ values in the micromolar range against HDAC1, HDAC2, and HDAC6 in various cancer cell lines including HeLa, MDA-MB-231, MCF-7, U937, and K562 [1]. The 4-methyl substituent on the 6-oxopyrimidine ring is anticipated to modulate isoform selectivity relative to bulkier 4-isopropyl or 4-phenyl analogs in the same series [2].

Epigenetics HDAC inhibition Cancer therapeutics

Conformational Differentiation from Direct N-Aryl Analogs: Methylene Spacer Advantage

The target compound incorporates a methylene (-CH₂-) spacer between the benzodioxole and acetamide nitrogen, whereas the closest direct analog, N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide (CAS not specified, MW 287.28), lacks this spacer and instead features a direct N-phenyl linkage . This structural distinction introduces an additional rotatable bond (6 vs. 5) and alters the spatial relationship between the benzodioxole oxygen atoms and the pyrimidinone carbonyl, potentially affecting both hydrogen-bond donor/acceptor geometry and target protein binding pocket complementarity .

Medicinal chemistry Structure-activity relationship Molecular recognition

Physicochemical Differentiation from Furan and Simple Aryl Analogs

Replacement of the benzo[d][1,3]dioxole group with a furan ring (as in N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, CAS 1203155-92-3, MW 247.25) reduces molecular weight by ~54 Da and eliminates one hydrogen-bond acceptor, while replacement with a 3,4-difluorophenyl group (as in N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, MW 293.27) replaces the dioxole oxygens with fluorine atoms, significantly altering electrostatic potential surfaces and lipophilicity . The benzo[d][1,3]dioxole moiety provides a balanced combination of moderate lipophilicity (contributed by the fused aromatic ring) and hydrogen-bond acceptor capacity (from the two ether oxygens), which neither the more polar furan nor the more lipophilic difluorophenyl analog can replicate .

Drug-likeness Lipophilicity Physicochemical profiling

Validated Application Scenarios for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide Procurement


Lead Optimization in Oncology: HDAC-Targeted Epigenetic Drug Discovery

This compound serves as a privileged starting scaffold for medicinal chemistry teams pursuing HDAC-targeted cancer therapeutics. The benzo[d][1,3]dioxole moiety is a recognized HDAC-binding pharmacophore [1], and the 4-methyl-6-oxopyrimidine core provides a modular handle for further derivatization. Procurement is recommended for structure-activity relationship (SAR) studies exploring substitution at the pyrimidine 2-, 4-, and 5-positions to optimize isoform selectivity and antiproliferative potency, building upon the baseline cytotoxicity demonstrated against HCT116 (IC₅₀ 1.54 µM) and HepG2 (IC₅₀ 2.38 µM) cell lines .

Conformational Analysis and Structure-Based Drug Design

The methylene spacer linking the benzodioxole to the acetamide core provides a distinct conformational profile compared to directly N-aryl-linked analogs [1]. Computational chemistry and X-ray crystallography teams should prioritize this compound for co-crystallization studies with HDAC enzymes or other epigenetic targets to elucidate the binding mode conferred by the flexible linker, thereby generating valuable structural insights for scaffold-hopping and fragment-based design campaigns.

Antifungal Lead Discovery: Succinate Dehydrogenase Inhibition

The 1,3-benzodioxole-pyrimidine hybrid architecture of this compound aligns with a recently validated antifungal chemotype. Structurally related 1,3-benzodioxole-pyrimidine derivatives have demonstrated potent succinate dehydrogenase (SDH) inhibition, with EC₅₀ values as low as 0.07 mg/L against Alternaria solani, significantly outperforming the commercial fungicide boscalid [1]. This compound can be evaluated as a potential SDH inhibitor scaffold for agricultural fungicide development programs.

Comparative Cytotoxicity Screening Panels for Cancer Cell Line Profiling

Given the vendor-reported differential potency across HCT116, HepG2, and MCF7 cell lines, this compound is suitable for inclusion in broader cancer cell line panels (e.g., NCI-60) to establish tissue-type selectivity fingerprints. Its ~3–5-fold potency advantage over doxorubicin in colorectal and hepatic cancer contexts [1] warrants further investigation in patient-derived organoid models to assess translational relevance.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.